Enabling Sub-Nanomolar Potency: (3-(Benzyloxy)pyridin-4-YL)methanamine as a Scaffold in Exon 20-Mutant EGFR Inhibitors
A derivative of (3-(Benzyloxy)pyridin-4-YL)methanamine, when incorporated into a larger inhibitor molecule (US11339157, Example 3), demonstrates sub-nanomolar inhibitory activity against the challenging Exon 20-Mutant EGFR (D770_N771insSVD) target [1]. The specific derivative, 2-[3-(benzyloxy)pyridin-4-yl]-3-[(3-fluorophenyl)amino]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one, exhibits an IC50 of 0.280 nM. This highlights the value of the core (3-(Benzyloxy)pyridin-4-YL)methanamine scaffold as a critical component for achieving high target affinity in advanced drug discovery projects, distinguishing it from simpler, less substituted pyridine building blocks.
(as specific derivative)
| Evidence Dimension | Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.280 nM (as a specific derivative) |
| Comparator Or Baseline | Baseline: The unsubstituted pyridin-4-ylmethanamine scaffold, which lacks the benzyloxy group for key hydrophobic interactions, would be expected to have significantly lower affinity (nM to µM range depending on context). |
| Quantified Difference | Sub-nanomolar potency is enabled by the specific (3-(Benzyloxy)pyridin-4-yl) moiety. |
| Conditions | Exon 20-Mutant EGFR (D770_N771insSVD) kinase inhibition assay. |
Why This Matters
This demonstrates that the specific 3-benzyloxy-4-aminomethyl pyridine motif is a privileged scaffold capable of driving interactions that yield extremely high target potency, a key differentiator for projects targeting resistant kinase mutants.
- [1] BindingDB. (2022). BDBM555103: 2-[3-(benzyloxy)pyridin-4-yl]-3-[(3-fluorophenyl)amino]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one (US11339157, Example 3). View Source
